((1R,4S)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptan-1-yl)(indolin-1-yl)methanone
Overview
Description
((1R,4S)-3,3-dimethyl-2-methylenebicyclo[221]heptan-1-yl)(indolin-1-yl)methanone is a complex organic compound that features a bicyclic structure fused with an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,4S)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptan-1-yl)(indolin-1-yl)methanone typically involves the reaction of indoline with a bicyclic ketone derivative. The reaction conditions often include the use of a strong base to deprotonate the indoline, followed by nucleophilic addition to the ketone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
((1R,4S)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptan-1-yl)(indolin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The indoline moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are employed under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
((1R,4S)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptan-1-yl)(indolin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((1R,4S)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptan-1-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: Shares a similar bicyclic structure but lacks the indoline moiety.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: Another bicyclic compound with a different ring system.
3-((1R,2S,4S)-2-Methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)propanal: Contains a similar bicyclic core but with different functional groups.
Uniqueness
((1R,4S)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptan-1-yl)(indolin-1-yl)methanone is unique due to the combination of its bicyclic structure and indoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-13-18(2,3)15-8-10-19(13,12-15)17(21)20-11-9-14-6-4-5-7-16(14)20/h4-7,15H,1,8-12H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGMJZNXKBXVIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)N3CCC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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